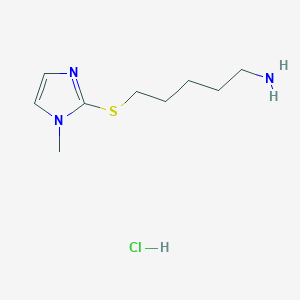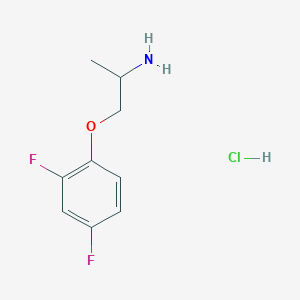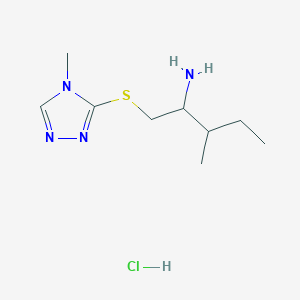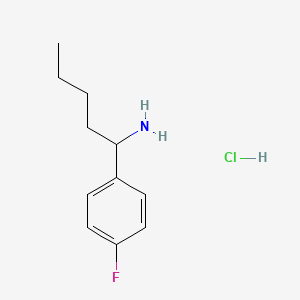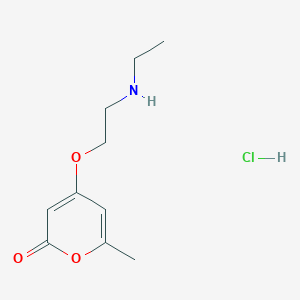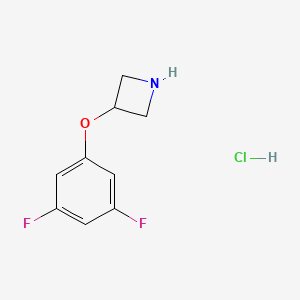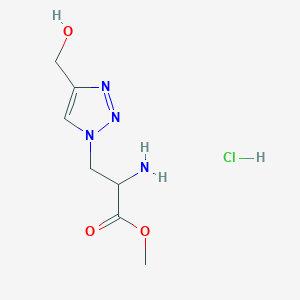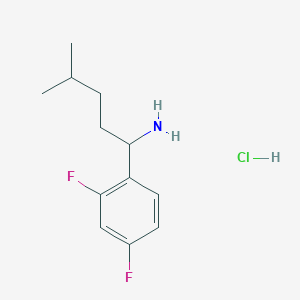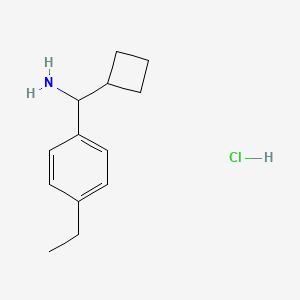
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for a similar compound, Cyclobutyl(phenyl)methanamine hydrochloride, is1S/C11H15N.ClH/c12-11 (10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanistic Studies
The formation of cyclobutane rings is highlighted as a strategic approach in the development of potential drugs and synthetic intermediates. Research demonstrated that molecular constraints within crystal lattices favor the formation of cyclobutyl rings, offering control over diastereo- and regioselectivity in synthesis processes. This property is crucial for designing compounds with specific biological activities and for advancing synthetic chemistry methodologies (O'Hara et al., 2019).
Antitubercular Activity
Cyclobutyl-containing compounds have been evaluated for their antitubercular activities. A study on oxazolyl thiosemicarbazones revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This demonstrates the potential of cyclobutyl structures in contributing to the development of new antitubercular agents (Sriram et al., 2006).
Drug Design and Application
The cyclobutyl motif is increasingly important in drug design, serving as a versatile intermediate and a fundamental structure in various therapeutic agents. Cyclobutyl drugs span several categories, including antiviral, analgesic, and anticancer medications. Notably, platinum-based anticancer drugs containing cyclobutyl fragments have marked significant progress in cancer treatment, underscoring the cyclobutyl ring's role in drug discovery and development (Ren et al., 2022).
Asymmetric Synthesis
The catalytic asymmetric cross-coupling of cyclobutenes represents a breakthrough in the synthesis of complex, chiral cyclobutanes. This methodology facilitates the production of bioactive molecules and drug candidates, showcasing the cyclobutyl group's utility in creating highly stereoselective and functionalized structures (Goetzke et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
cyclobutyl-(4-ethylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-10-6-8-12(9-7-10)13(14)11-4-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYVVMCCACJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)
